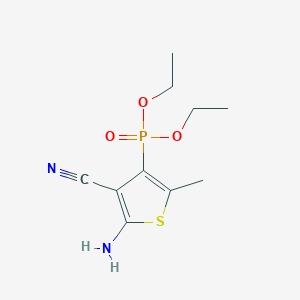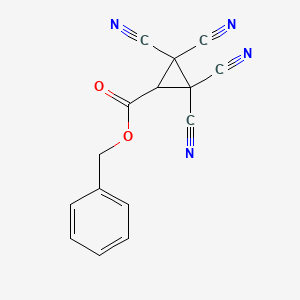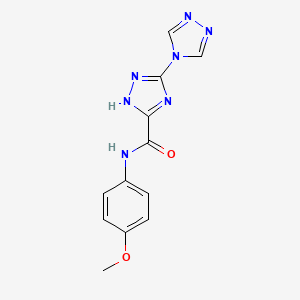![molecular formula C15H14FN5O2 B11483024 Prop-2-en-1-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483024.png)
Prop-2-en-1-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROP-2-EN-1-YL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a tetrazolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of PROP-2-EN-1-YL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazolopyrimidine core, followed by the introduction of the fluorophenyl and methyl groups. Common reagents used in these reactions include various fluorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
PROP-2-EN-1-YL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
PROP-2-EN-1-YL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the tetrazolopyrimidine core could play a role in its overall biological activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar compounds to PROP-2-EN-1-YL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:
7-(3-Chlorophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
7-(3-Bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: Contains a bromophenyl group, which may alter its reactivity and biological activity.
Properties
Molecular Formula |
C15H14FN5O2 |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
prop-2-enyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14FN5O2/c1-3-7-23-14(22)12-9(2)17-15-18-19-20-21(15)13(12)10-5-4-6-11(16)8-10/h3-6,8,13H,1,7H2,2H3,(H,17,18,20) |
InChI Key |
WRHHBSDVLFXQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482957.png)
![5H-Pyrrolo[1,2-a]azepine-1-carbonitrile, 2-amino-3-(3,4-dimethoxybenzoyl)-6,7,8,9-tetrahydro-](/img/structure/B11482960.png)

![4-(1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11482967.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11482975.png)

![2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone](/img/structure/B11482986.png)
![5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11482990.png)
![N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482991.png)
![3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11483003.png)

![2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483018.png)

